molecular formula C22H16O3 B14631129 5-(4-Hydroxyphenyl)-3,4-diphenylfuran-2(5H)-one CAS No. 54282-24-5

5-(4-Hydroxyphenyl)-3,4-diphenylfuran-2(5H)-one

Cat. No.: B14631129
CAS No.: 54282-24-5
M. Wt: 328.4 g/mol
InChI Key: CTFUBGVMPNLNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Hydroxyphenyl)-3,4-diphenylfuran-2(5H)-one is an organic compound with a complex structure that includes a furan ring substituted with hydroxyphenyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)-3,4-diphenylfuran-2(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic and aromatic aldehyde precursors under acidic or basic conditions, followed by cyclization to form the furan ring. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)-3,4-diphenylfuran-2(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

5-(4-Hydroxyphenyl)-3,4-diphenylfuran-2(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)-3,4-diphenylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and cellular processes. The furan ring’s aromatic nature allows it to interact with various receptors and proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Hydroxyphenyl)-3,4-diphenylfuran-2(5H)-one is unique due to its specific combination of hydroxyphenyl and diphenyl groups attached to a furan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

54282-24-5

Molecular Formula

C22H16O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-3,4-diphenyl-2H-furan-5-one

InChI

InChI=1S/C22H16O3/c23-18-13-11-17(12-14-18)21-19(15-7-3-1-4-8-15)20(22(24)25-21)16-9-5-2-6-10-16/h1-14,21,23H

InChI Key

CTFUBGVMPNLNEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC2C3=CC=C(C=C3)O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.